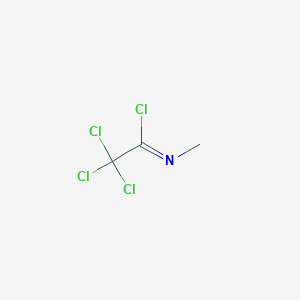
(1Z)-2,2,2-Trichloro-N-methylethanimidoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1Z)-2,2,2-Trichloro-N-methylethanimidoyl chloride is an organic compound that belongs to the class of imidoyl chlorides It is characterized by the presence of a trichloromethyl group and an imidoyl chloride functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1Z)-2,2,2-Trichloro-N-methylethanimidoyl chloride typically involves the reaction of trichloroacetonitrile with methylamine in the presence of a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2). The reaction proceeds under controlled conditions to ensure the formation of the desired imidoyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using efficient chlorinating agents and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: (1Z)-2,2,2-Trichloro-N-methylethanimidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding substituted products.
Addition Reactions: The imidoyl chloride group can participate in addition reactions with nucleophiles, resulting in the formation of imidate esters or amides.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base to yield trichloroacetamide and hydrochloric acid.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Chlorinating Agents: Phosphorus pentachloride, thionyl chloride
Hydrolysis Conditions: Aqueous base or water
Major Products Formed:
- Substituted imidoyl chlorides
- Imidate esters
- Amides
- Trichloroacetamide
科学的研究の応用
(1Z)-2,2,2-Trichloro-N-methylethanimidoyl chloride has several applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound can be used to study the reactivity and interactions of imidoyl chlorides with biological molecules.
Material Science: It is employed in the preparation of functional materials with specific properties, such as polymers and coatings.
Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of (1Z)-2,2,2-Trichloro-N-methylethanimidoyl chloride involves its reactivity with nucleophiles. The imidoyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various substituted products depending on the nature of the nucleophile. The molecular targets and pathways involved in these reactions are primarily determined by the specific nucleophiles and reaction conditions used .
類似化合物との比較
Trichloroacetonitrile: A precursor in the synthesis of (1Z)-2,2,2-Trichloro-N-methylethanimidoyl chloride.
Trichloroacetamide: A hydrolysis product of the compound.
Imidoyl Chlorides: Other imidoyl chlorides with different substituents.
Uniqueness: this compound is unique due to its specific combination of a trichloromethyl group and an imidoyl chloride functional group. This combination imparts distinct reactivity and properties to the compound, making it valuable for specific applications in organic synthesis and industrial processes .
特性
CAS番号 |
57182-16-8 |
|---|---|
分子式 |
C3H3Cl4N |
分子量 |
194.9 g/mol |
IUPAC名 |
2,2,2-trichloro-N-methylethanimidoyl chloride |
InChI |
InChI=1S/C3H3Cl4N/c1-8-2(4)3(5,6)7/h1H3 |
InChIキー |
WGBRKOAOIAXHRL-UHFFFAOYSA-N |
正規SMILES |
CN=C(C(Cl)(Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



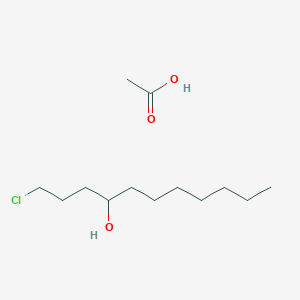
![Ethanol, 2-[(pentafluorophenyl)thio]-](/img/structure/B14629561.png)
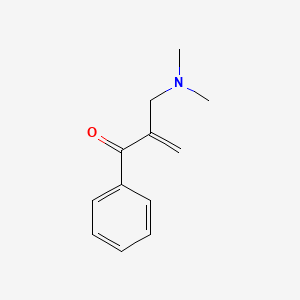
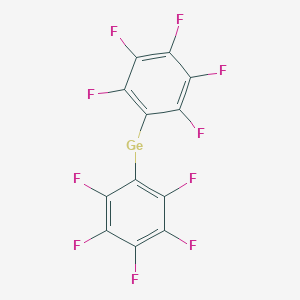
![2,3-Bis(4-methoxyphenyl)pyrazino[2,3-F]quinoxaline](/img/structure/B14629585.png)
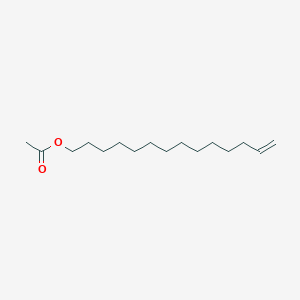
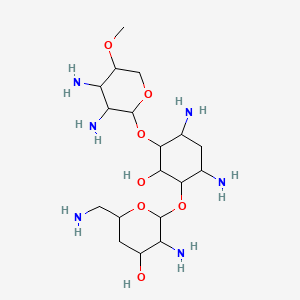
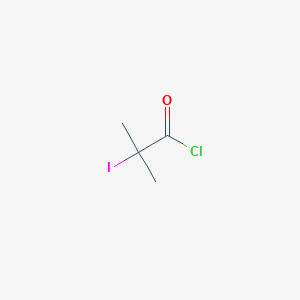
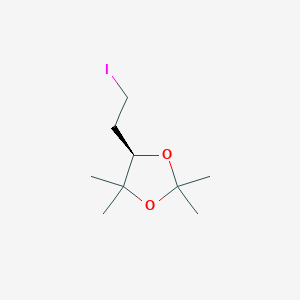

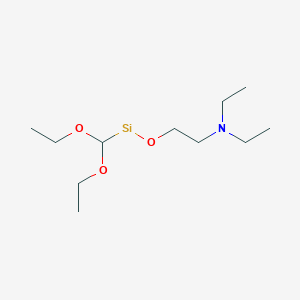
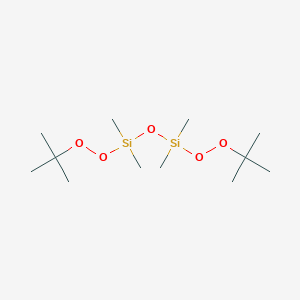
![4-Oxo-6-[(5-phenoxypentyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14629652.png)
